

Epelsiban for Premature Ejaculation: A Comparative Meta-Analysis of Clinical Trials

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Compound of Interest

Compound Name: *Epelsiban*

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This guide provides a comprehensive meta-analysis of clinical trials involving **Epelsiban**, a selective oxytocin receptor antagonist, for the treatment of premature ejaculation (PE). It offers an objective comparison with alternative therapies, supported by experimental data, detailed methodologies, and visual representations of relevant biological pathways and workflows.

Executive Summary

Epelsiban, an orally bioavailable oxytocin receptor antagonist, has been investigated for its potential to delay ejaculation. Clinical trials have explored its efficacy and safety, yet it has not demonstrated statistically significant improvements in Intravaginal Ejaculatory Latency Time (IELT) compared to placebo. This guide contrasts the performance of **Epelsiban** with established and other investigational treatments for PE, including selective serotonin reuptake inhibitors (SSRIs), dapoxetine, topical anesthetics, and tramadol. The data presented herein is intended to inform further research and development in the field of sexual medicine.

Comparative Efficacy of Treatments for Premature Ejaculation

The following table summarizes the quantitative data from clinical trials of **Epelsiban** and its alternatives. The primary efficacy endpoint is the mean change in IELT.

Treatment	Dosage	Baseline IELT (minutes)	Post-Treatment IELT (minutes)	Mean Increase in IELT (minutes)	Fold Increase in IELT	Key Adverse Events
Epelsiban	50 mg	0.63[1]	0.72[1]	0.09	~1.14	Headache[1]
150 mg	0.59[1]	0.69[1]	0.10	~1.17	Headache[1]	
Placebo (for Epelsiban)	-	0.52[1]	0.62[1]	0.10	~1.19	Headache[1]
Dapoxetine	30 mg	0.9[2]	3.1 - 3.2[2][3]	2.2 - 2.3	~3.4 - 3.6	Nausea, Dizziness, Diarrhea, Headache[2]
60 mg	0.9[2]	3.5 - 3.6[2][3]	2.6 - 2.7	~3.9 - 4.0	Nausea, Dizziness, Diarrhea, Headache[2]	
Paroxetine (daily)	20 mg	~1.2[4]	~10.6	~9.4	~8.8	Drowsiness, Dyspepsia[5]
Sertraline (daily)	50 mg	~1.16[5]	~6.27[5]	~5.11	~5.4	Drowsiness, Dyspepsia[5]
Fluoxetine (daily)	20 mg	~1.26[5]	~5.25[5]	~3.99	~4.2	Drowsiness, Dyspepsia[5]

Topical Anesthetic S (Lidocaine/ Prilocaine cream)	5%	1.49[6]	8.45[6]	6.96	~5.7	Mild and transient local adverse events[7]
Tramadol (on- demand)	50 mg	~1.2[4]	~2.5[4]	~1.3	~2.1	Nausea, Headache, Dizziness, Somnolence[8]
100 mg	~1.2[4]	~4.5[4]	~3.3	~3.8	Nausea, Headache, Dizziness, Somnolence[4]	

Experimental Protocols

This section details the methodologies of the key clinical trials cited in this guide, providing a basis for the interpretation and comparison of their findings.

Epelsiban (Shinghal et al., 2013)[1]

- Study Design: A randomized, double-blind, placebo-controlled, fixed-dose, parallel-group, multicenter Phase II study.
- Participants: 77 men aged 18-55 years with a diagnosis of premature ejaculation according to the International Society for Sexual Medicine (ISSM) consensus definition, in a stable monogamous heterosexual relationship for at least 6 months. Participants were required to have a baseline IELT of less than 65 seconds in at least 75% of intercourse events.
- Intervention: Patients were randomized to receive placebo, **Epelsiban** 50 mg, or **Epelsiban** 150 mg, taken orally approximately 1 hour before anticipated sexual activity for 8 weeks.

- **Outcome Measures:** The primary outcome was the change from baseline in IELT, measured by a stopwatch. Secondary outcomes included patient-reported outcomes on the Index of Premature Ejaculation (IPE) and the Clinical Global Impression of Change (CGIC).

Dapoxetine (McMahon et al., 2011)[9]

- **Study Design:** An integrated analysis of two large-scale, randomized, double-blind, placebo-controlled, Phase III trials.
- **Participants:** Men aged 18 years or older with a diagnosis of PE according to the DSM-IV-TR criteria and an IELT of 2 minutes or less in at least 75% of sexual encounters.
- **Intervention:** Patients were randomized to receive placebo, dapoxetine 30 mg, or dapoxetine 60 mg on-demand, 1 to 3 hours before sexual intercourse, over a 12-week period.
- **Outcome Measures:** The primary endpoint was stopwatch-measured IELT. Secondary endpoints included patient-reported outcomes assessing control over ejaculation, satisfaction with sexual intercourse, and distress related to ejaculation.

Topical Anesthetics (Busato and Galindo, 2004)[10]

- **Study Design:** A double-blind, randomized, placebo-controlled study.
- **Participants:** 42 men with premature ejaculation.
- **Intervention:** Patients were randomly assigned to apply either a lidocaine-prilocaine cream or a placebo cream to the glans penis before intercourse.
- **Outcome Measures:** The primary outcome was the IELT, measured by the partner with a stopwatch.

Tramadol (Safarinejad and Hosseini, 2006)[11]

- **Study Design:** A double-blind, placebo-controlled, fixed-dose, randomized study.
- **Participants:** Potent men with premature ejaculation.

- Intervention: Patients were randomized to receive either tramadol hydrochloride (50 mg) or a placebo on an on-demand basis, 2 hours before planned sexual intercourse, for 8 weeks.
- Outcome Measures: The primary efficacy measure was the change in IELT. Secondary measures included intercourse satisfaction and control over ejaculation.

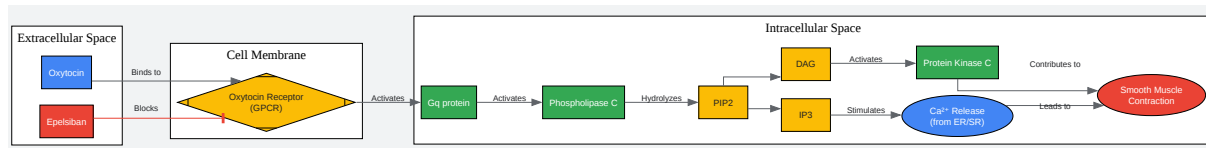
Paroxetine (Waldinger et al., 1994)[4]

- Study Design: A double-blind, randomized, placebo-controlled study.
- Participants: 17 male outpatients with premature ejaculation.
- Intervention: Patients were randomly assigned to receive either paroxetine (20 mg/day for the first week, then 40 mg/day for 5 weeks) or a placebo.
- Outcome Measures: Clinical improvement was assessed through separate interviews with the patients and their female partners.

Signaling Pathways and Experimental Workflows

Oxytocin Receptor Signaling Pathway

Epelsiban functions as a competitive antagonist at the oxytocin receptor, which is a G-protein coupled receptor (GPCR). The binding of oxytocin to its receptor typically initiates a signaling cascade that leads to smooth muscle contraction. By blocking this receptor, **Epelsiban** is hypothesized to delay ejaculation.

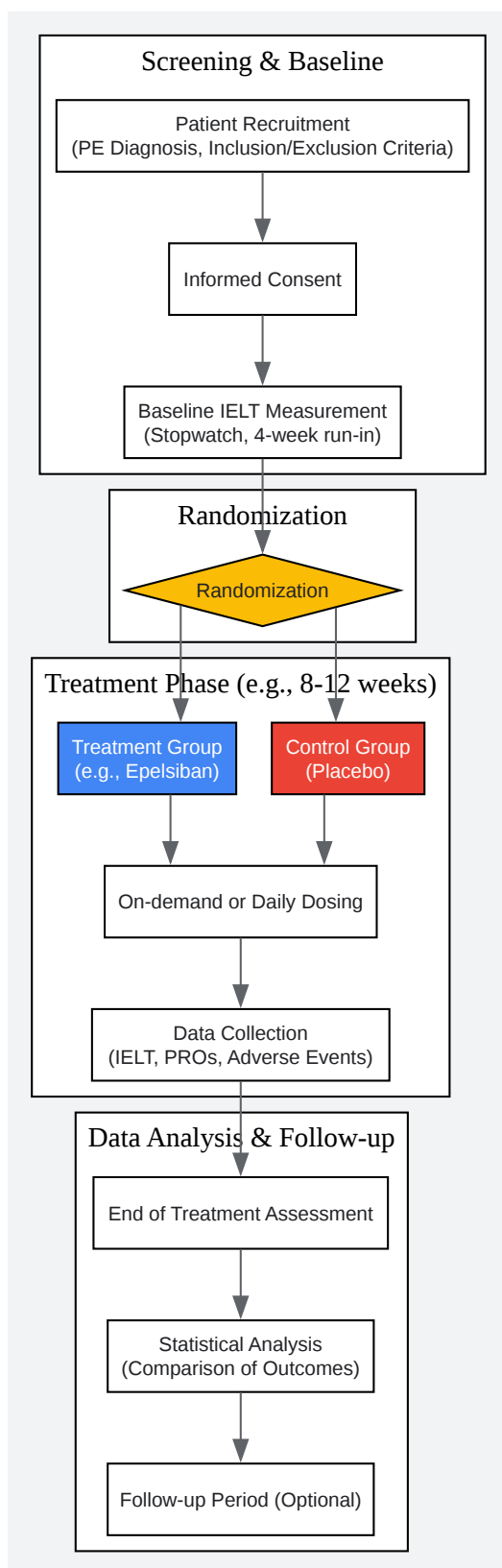


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Caption: Oxytocin receptor signaling pathway and the inhibitory action of **Epelsiban**.

Clinical Trial Workflow for Premature Ejaculation Studies

The following diagram illustrates a typical workflow for a randomized controlled trial investigating a new treatment for premature ejaculation.



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Caption: A generalized workflow for a randomized controlled trial in premature ejaculation.

Conclusion

Based on the available clinical trial data, **Epelsiban** has not demonstrated a clinically or statistically significant effect on IELT in men with premature ejaculation when compared to placebo[1]. In contrast, other pharmacological interventions such as dapoxetine, daily SSRIs, topical anesthetics, and tramadol have shown varying degrees of efficacy in increasing IELT, although they are associated with different side effect profiles. The lack of efficacy of **Epelsiban** suggests that targeting peripheral oxytocin receptors alone may not be a sufficient strategy for treating premature ejaculation. Future research may need to explore centrally acting oxytocin antagonists or combination therapies to achieve more meaningful clinical outcomes. This comparative guide underscores the importance of rigorous, placebo-controlled trials in evaluating new therapeutic agents and provides a framework for comparing the relative merits of different treatment modalities for premature ejaculation.

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